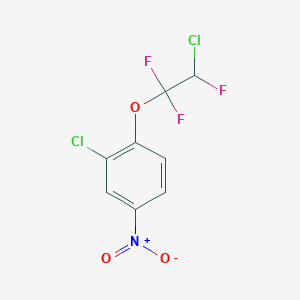

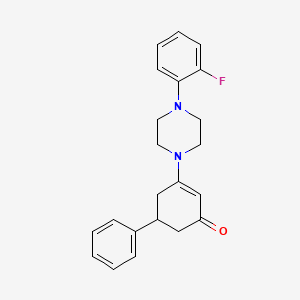

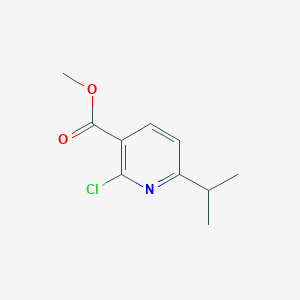

![molecular formula C6H8ClN3O2 B6360342 2-Chloromethyl-4,6-dimethoxy-[1,3,5]triazine CAS No. 30863-39-9](/img/structure/B6360342.png)

2-Chloromethyl-4,6-dimethoxy-[1,3,5]triazine

説明

2-Chloro-4,6-dimethoxy-1,3,5-triazine is a stable, yet highly reactive, peptide coupling agent . It is reported as useful coupling reagent for the purification of peptides . Catalytic amide-forming reactions of 2-chloro-4,6-dimethoxy-1,3,5-triazine have been reported .

Synthesis Analysis

2-Chloro-4,6-dimethoxy-1,3,5-triazine is prepared by reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) . It was first reported in 1999 . CDMT spontaneously reacts with NMM to form the quaternary ammonium chloride salt of DMTMM .Molecular Structure Analysis

The molecular structure of 2-Chloro-4,6-dimethoxy-1,3,5-triazine is represented by the empirical formula C5H6ClN3O2 . It has a molecular weight of 175.57 .Chemical Reactions Analysis

2-Chloro-4,6-dimethoxy-1,3,5-triazine may be used in the following studies: The specific labeling of streptavidin by the modular method for affinity labeling (MoAL) . The preparation of bis(4,6-dimethoxy-1,3,5-triazin-2-yl) ether, via reaction with 2-hydroxy-4,6-dimethoxy-1,3,5-triazine .Physical And Chemical Properties Analysis

2-Chloro-4,6-dimethoxy-1,3,5-triazine is a solid substance . It has a melting point of 71-74 °C (lit.) .科学的研究の応用

Peptide Coupling Agent

“2-Chloromethyl-4,6-dimethoxy-[1,3,5]triazine” is a stable, yet highly reactive, peptide coupling agent . It is reported as a useful coupling reagent for the purification of peptides .

Catalytic Amide-Forming Reactions

Catalytic amide-forming reactions of “2-Chloromethyl-4,6-dimethoxy-[1,3,5]triazine” have been reported . This suggests its potential use in the synthesis of amides, which are common structures in many pharmaceuticals and natural products.

Synthesis of 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride

This compound is used in the synthesis of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride through coupling with N-methylmorpholine in tetrahydrofuran .

Production of Bis(4,6-dimethoxy-1,3,5-triazin-2-yl) Ether

“2-Chloromethyl-4,6-dimethoxy-[1,3,5]triazine” plays an important role in the production of bis(4,6-dimethoxy-1,3,5-triazin-2-yl) ether, through reaction with 2-hydroxy-4,6-dimethoxy-1,3,5-triazine .

Preparation of 2-(4,6-dimethoxy-1,3,5-triazinyl)trialkylammonium Salts

This compound is involved in the preparation of 2-(4,6-dimethoxy-1,3,5-triazinyl)trialkylammonium salts through reaction with various tertiary amines .

Specific Labeling of Streptavidin

“2-Chloromethyl-4,6-dimethoxy-[1,3,5]triazine” may be used in the specific labeling of streptavidin by the modular method for affinity labeling (MoAL) .

作用機序

Target of Action

The primary target of 2-Chloromethyl-4,6-dimethoxy-[1,3,5]triazine is the peptide bond formation in proteins . It acts as a peptide coupling agent, facilitating the formation of peptide bonds in the synthesis of peptides .

Mode of Action

2-Chloromethyl-4,6-dimethoxy-[1,3,5]triazine interacts with its targets by acting as a highly reactive coupling reagent . It forms an active ester with the carboxylic acid group of one amino acid, which then undergoes a nucleophilic attack by the amine group of another amino acid, leading to the formation of a peptide bond .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of peptide synthesis . By facilitating the formation of peptide bonds, it aids in the assembly of amino acids into peptides and proteins, which are essential components of all living organisms and participate in virtually all cellular processes .

Result of Action

The result of the action of 2-Chloromethyl-4,6-dimethoxy-[1,3,5]triazine is the formation of peptide bonds, leading to the synthesis of peptides . This is a fundamental process in biology, as peptides and proteins perform a vast array of functions within organisms, including catalyzing metabolic reactions, DNA replication, responding to stimuli, and transporting molecules from one location to another.

Action Environment

The action of 2-Chloromethyl-4,6-dimethoxy-[1,3,5]triazine is influenced by environmental factors such as temperature and pH . It is stable under normal conditions but highly reactive, suggesting that it would be sensitive to conditions that could cause it to decompose or react . Its reactivity may also be influenced by the presence of other reactive substances in the environment .

Safety and Hazards

特性

IUPAC Name |

2-(chloromethyl)-4,6-dimethoxy-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O2/c1-11-5-8-4(3-7)9-6(10-5)12-2/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGRBGPVNGTEQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CCl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethyl)-4,6-dimethoxy-1,3,5-triazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

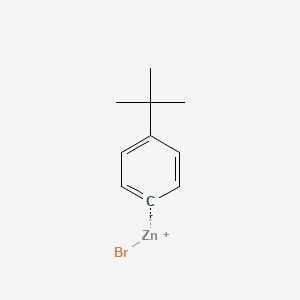

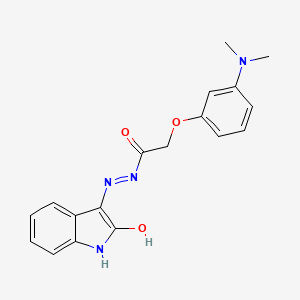

![Benzyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B6360296.png)